2,3-Dimethyl-3'-morpholinomethyl benzophenone 2,3-Dimethyl-3'-morpholinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898765-53-2
VCID: VC3871122
InChI: InChI=1S/C20H23NO2/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
SMILES: CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C
Molecular Formula: C20H23NO2
Molecular Weight: 309.4 g/mol

2,3-Dimethyl-3'-morpholinomethyl benzophenone

CAS No.: 898765-53-2

VCID: VC3871122

Molecular Formula: C20H23NO2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-3'-morpholinomethyl benzophenone - 898765-53-2

Description

2,3-Dimethyl-3'-morpholinomethyl benzophenone is a complex organic compound with a molecular formula of C20H23NO2 and a molecular weight of 309.4 g/mol . It belongs to the class of benzophenones, which are known for their applications in various chemical and pharmaceutical processes. This compound is characterized by its unique structure, featuring a benzophenone core with a morpholine ring attached via a methyl group.

Synonyms and Identifiers

  • CAS Number: 898765-53-2 .

  • PubChem CID: 24724688 .

  • Synonyms: 2,3-dimethyl-3'-morpholinomethyl benzophenone, (2,3-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone .

Applications and Research Findings

While specific applications of 2,3-dimethyl-3'-morpholinomethyl benzophenone are not widely documented, compounds within the benzophenone class are often used in organic synthesis, as intermediates in pharmaceuticals, and in materials science. The morpholine moiety adds unique properties that could be exploited in drug design or as a building block in organic chemistry.

Table 2: Identifiers for 2,3-Dimethyl-3'-morpholinomethyl benzophenone

Identifier TypeIdentifier ValueReference
CAS Number898765-53-2
PubChem CID24724688
IUPAC Name(2,3-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
CAS No. 898765-53-2
Product Name 2,3-Dimethyl-3'-morpholinomethyl benzophenone
Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
IUPAC Name (2,3-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C20H23NO2/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Standard InChIKey FTCKMZJERBVIFU-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C
Canonical SMILES CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C
PubChem Compound 24724688
Last Modified Aug 16 2023

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